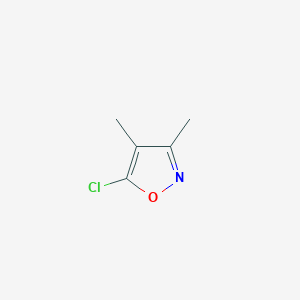

5-Chloro-3,4-dimethyl-1,2-oxazole

描述

Significance of Oxazole (B20620) Heterocycles in Contemporary Chemical Research

Oxazole derivatives are of paramount importance in contemporary chemical research, primarily due to their prevalence in a wide array of biologically active compounds and their utility as versatile synthetic intermediates. tandfonline.comnih.govnih.gov The oxazole scaffold is a key structural motif in numerous natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities. nih.gov This has made them a focal point in drug discovery and medicinal chemistry. nih.govtandfonline.com

The significance of oxazoles stems from their ability to engage with various biological targets, such as enzymes and receptors, through diverse non-covalent interactions. tandfonline.comnih.gov This has led to the development of numerous oxazole-containing compounds with potential therapeutic applications. tandfonline.comnih.gov Furthermore, oxazole derivatives are valuable as intermediates and ligands in metal-catalyzed organic synthesis, and they also find applications as fluorescent probes and in agricultural chemicals. mdpi.com The continuous exploration of new synthetic methodologies for creating substituted oxazoles underscores their enduring importance in the chemical sciences. nih.govnih.gov

Structural Features and Aromaticity of the 1,2-Oxazole Ring System

The 1,2-oxazole, or isoxazole (B147169), ring is a five-membered heterocycle containing a nitrogen atom at position 2 and an oxygen atom at position 1. nih.gov This arrangement of heteroatoms imparts distinct structural and electronic properties to the ring. The 1,2-oxazole ring is a planar system. slideshare.net

The aromaticity of the 1,2-oxazole ring is a subject of interest. While it is considered an aromatic compound, its aromatic character is influenced by the high electronegativity of the oxygen atom, which can limit the delocalization of π-electrons compared to other five-membered heterocycles like thiazole. uoa.grwikipedia.org Theoretical calculations, such as the Harmonic Oscillator Model of Aromaticity (HOMA), have been employed to quantify the aromaticity of 1,2-oxazole derivatives. researchgate.net The presence of substituents can further modulate the geometry and electronic distribution of the ring, thereby affecting its aromaticity and reactivity. researchgate.net For instance, the N-O bond within the ring is a key structural feature that influences its susceptibility to ring-opening reactions. uoa.gr

Spectroscopic techniques provide valuable insights into the structure of 1,2-oxazoles. In ¹³C NMR spectroscopy, the carbon atoms of the 1,2-oxazole ring exhibit characteristic chemical shifts. For example, in methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, the C-3, C-4, and C-5 carbons appear at approximately 150.2 ppm, 108.3 ppm, and 179.5 ppm, respectively. nih.gov Similarly, ¹⁵N NMR spectroscopy shows a characteristic resonance for the 1,2-oxazole nitrogen atom around -3.1 ppm. nih.gov

Overview of Research Trajectories for Halogenated and Alkyl-Substituted Oxazoles

Research into halogenated and alkyl-substituted oxazoles is driven by the desire to create novel molecules with tailored properties for various applications, particularly in medicinal chemistry and materials science. The introduction of halogen and alkyl groups onto the oxazole core provides a powerful tool for modulating the steric and electronic characteristics of the molecule.

Halogenated Oxazoles: The incorporation of halogen atoms, such as chlorine, can significantly influence the reactivity and biological activity of oxazole derivatives. researchgate.net Research in this area includes the development of methods for the selective halogenation of the oxazole ring. researchgate.net For example, the "halogen dance" reaction has been investigated as a method to introduce halogens at specific positions on the oxazole nucleus. researchgate.net The synthesis of compounds like 2-substituted 5-chloro-1,3-oxazole-4-carboxamides highlights the efforts to create functionalized halogenated oxazoles. researchgate.net

Alkyl-Substituted Oxazoles: The synthesis of alkyl-substituted oxazoles is another active area of research. Various synthetic strategies, such as the van Leusen oxazole synthesis, have been employed to introduce alkyl groups at different positions of the oxazole ring. mdpi.com The presence of alkyl substituents can impact the physical properties and biological activity of the resulting compounds. For instance, the synthesis of 2-ethyl-4,5-dimethyl-1,3-oxazole demonstrates the creation of multi-alkylated oxazoles. sigmaaldrich.com

The combination of halogen and alkyl substituents, as seen in 5-Chloro-3,4-dimethyl-1,2-oxazole, allows for fine-tuning of the molecule's properties. While specific research on this particular compound is not extensively published, the general research trends in halogenated and alkyl-substituted oxazoles provide a framework for understanding its potential synthesis and characteristics.

Structure

3D Structure

属性

IUPAC Name |

5-chloro-3,4-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c1-3-4(2)7-8-5(3)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOOOLAXSNYIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 3,4 Dimethyl 1,2 Oxazole and Its Analogues

Strategic Approaches to the 1,2-Oxazole Core with Halogenation and Alkyl Substituents

The fundamental construction of the 1,2-oxazole ring, particularly with the desired alkyl and halogen substituents, can be achieved through several strategic approaches. These methods primarily involve the formation of the heterocyclic ring from acyclic precursors.

Cycloaddition Reactions in the Synthesis of Oxazole (B20620) Scaffolds

Cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocyclic rings like 1,2-oxazoles. nih.govresearchgate.net One of the most prominent methods is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkene or alkyne. nih.gov This approach allows for the direct formation of the 1,2-oxazole core with a high degree of regiochemical control, depending on the nature of the substituents on both the dipole and the dipolarophile. For the synthesis of a 3,4-disubstituted-1,2-oxazole, a disubstituted alkyne would be the required dipolarophile.

Another powerful cycloaddition strategy is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govmdpi.com This [3+2] cycloaddition proceeds under basic conditions to yield a 5-substituted oxazole. nih.gov While this method directly provides 5-substituted oxazoles, modifications and alternative strategies are necessary to achieve the specific 3,4-dimethyl-5-chloro substitution pattern.

The Diels-Alder reaction, a [4+2] cycloaddition, can also be employed to construct pyridine (B92270) derivatives from oxazoles, highlighting the versatility of the oxazole ring as a synthetic intermediate. pharmaguideline.comwikipedia.org While not a direct method for 1,2-oxazole synthesis, it demonstrates the utility of cycloaddition chemistry in manipulating oxazole-containing scaffolds. wikipedia.org

Ring-Closing Reactions: Dehydrative Cyclizations and Condensations

Ring-closing reactions, particularly those involving condensation and subsequent cyclization, are a primary pathway to the 1,2-oxazole ring system. nih.gov A common and effective method involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). nih.gov The initial condensation forms an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to afford the 1,2-oxazole. The regioselectivity of this reaction can often be controlled by the judicious choice of starting materials and reaction conditions.

For instance, the reaction of a 1,3-diketone with hydroxylamine hydrochloride is a well-established route to 1,2-oxazoles. nih.gov To obtain a 3,4-dimethyl-1,2-oxazole precursor, 3-methyl-2,4-pentanedione (B1204033) would be a suitable starting diketone.

Dehydrative cyclization of N-(2-hydroxyethyl)amides using reagents like triflic acid (TfOH) provides an efficient route to 2-oxazolines, which are precursors to oxazoles. mdpi.comnih.gov These methods often proceed under mild conditions and tolerate a variety of functional groups. mdpi.comnih.gov Further oxidation of the resulting oxazoline (B21484) would be necessary to yield the aromatic 1,2-oxazole. Similarly, reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor can facilitate the cyclodehydration of β-hydroxy amides to form oxazolines. organic-chemistry.org

The Robinson-Gabriel synthesis is a classic method that involves the cyclization and dehydration of an α-acylamino ketone to form a 2,5-disubstituted oxazole. pharmaguideline.compharmaguideline.com While this method is not directly applicable to the synthesis of 5-Chloro-3,4-dimethyl-1,2-oxazole due to the substitution pattern, it represents a fundamental ring-closing strategy in oxazole chemistry.

Targeted Functionalization and Late-Stage Diversification

Once the 1,2-oxazole core is established, targeted functionalization and late-stage diversification become crucial for introducing the desired substituents, such as the chloro group at the 5-position and the methyl groups at the 3- and 4-positions.

Direct Halogenation Protocols for Oxazole Derivatives

Direct halogenation of a pre-formed 3,4-dimethyl-1,2-oxazole is a key step in the synthesis of the target compound. Electrophilic substitution reactions on the oxazole ring can be challenging unless activating groups are present. pharmaguideline.compharmaguideline.com The reactivity of the oxazole ring towards electrophiles is generally C4 > C5 > C2. pharmaguideline.com

Chlorination of oxazole derivatives can be achieved using various reagents. For example, the chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile in aqueous acetic acid has been reported to yield the corresponding 5-chloro derivative. researchgate.net This suggests that a similar strategy could be employed for the chlorination of a 3,4-dimethyl-1,2-oxazole precursor. The use of phosphorus oxychloride is another method for chlorination in related heterocyclic systems, such as imidazoles. researchgate.net

Alkylation Strategies on the Oxazole Ring System

Introducing alkyl groups onto the oxazole ring can be accomplished through various methods. One approach involves the deprotonation of the oxazole ring followed by reaction with an alkylating agent. pharmaguideline.com Deprotonation typically occurs at the C2 position. wikipedia.org

Alternatively, alkyl groups can be incorporated from the start by using appropriately substituted precursors in the ring-forming reaction. For the synthesis of 3,4-dimethyl-1,2-oxazole, using 3-methyl-2,4-pentanedione as a starting material in a condensation reaction with hydroxylamine would directly install the two methyl groups at the desired positions.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the C-2 and C-5 arylation of oxazoles, and similar strategies could potentially be adapted for alkylation. organic-chemistry.org

Chloro-Group Introduction and Exchange Reactions

The introduction of a chloro group at the C5 position of the 1,2-oxazole ring is a critical transformation. As mentioned, direct chlorination is a viable option. researchgate.net Another approach involves the transformation of a different functional group at the C5 position into a chloro group. For instance, a hydroxyl group at C5 could potentially be converted to a chloro group using standard chlorinating agents like thionyl chloride or phosphorus oxychloride.

Furthermore, nucleophilic substitution reactions can be utilized to introduce a chloro group. While nucleophilic substitution on the oxazole ring is generally difficult, it can be facilitated by the presence of electron-withdrawing groups. pharmaguideline.com A leaving group at the C2 or C5 position can be displaced by a chloride ion under suitable conditions. wikipedia.org Research on 5-chloroisoxazoles has shown they are versatile starting materials for the preparation of other compounds through the reaction of the corresponding 2H-azirine-2-carbonyl chloride intermediate with nucleophiles. mdpi.com

Catalytic and Green Chemistry Approaches in 1,2-Oxazole Synthesis

Modern synthetic strategies are increasingly focused on efficiency, selectivity, and sustainability. In the context of 1,2-oxazole synthesis, this has led to the development of powerful catalytic systems and environmentally benign reaction conditions. These approaches not only streamline the synthesis of complex molecules but also minimize waste and energy consumption.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed direct arylation, Suzuki-Miyaura coupling)

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing versatile tools for the functionalization of heterocyclic compounds like 1,2-oxazoles.

Palladium-Catalyzed Direct Arylation:

Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of aryl-substituted heterocycles, avoiding the need for pre-functionalized starting materials. Palladium catalysts are particularly effective in this transformation. For oxazole systems, regioselective arylation at either the C-2 or C-5 position can be achieved by carefully tuning the reaction conditions, including the solvent, ligand, and base. nih.govcapes.gov.brdntb.gov.ua While direct arylation of the unsubstituted oxazole has been extensively studied, these methods can be conceptually applied to substituted systems like 3,4-dimethyl-1,2-oxazole. For instance, the C-5 position of a 3,4-disubstituted oxazole could be targeted for arylation.

Key to achieving high regioselectivity is the choice of the phosphine (B1218219) ligand and the solvent. For example, C-5 arylation is often favored in polar aprotic solvents, whereas C-2 arylation is preferred in nonpolar solvents. nih.govcapes.gov.br The mechanism is believed to proceed through a concerted metalation-deprotonation pathway.

| Catalyst/Ligand | Aryl Halide | Base | Solvent | Position Selectivity | Ref |

| Pd(OAc)₂ / SPhos | Aryl Bromide | K₂CO₃ | DMA | C-5 | nih.govdntb.gov.ua |

| Pd(OAc)₂ / P(tBu)₃ | Aryl Bromide | Cs₂CO₃ | Toluene | C-2 | nih.govdntb.gov.ua |

| NHC-Pd(II)-Im Complex | Aryl Chloride | K₃PO₄ | Dioxane | C-2 | acs.org |

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming C-C bonds between an organoboron compound and a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is particularly valuable for synthesizing complex biaryl structures containing heterocyclic motifs. In the context of this compound, the chloro-substituent serves as a handle for coupling with various aryl or heteroaryl boronic acids or their esters.

A notable example involves the coupling of 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester with 3-bromoquinoline, a challenging coupling of two heteroaryl substrates. nih.gov This demonstrates the feasibility of using substituted isoxazoles in Suzuki-Miyaura reactions. For the synthesis of analogues of this compound, the corresponding 5-chloro derivative would be reacted with a suitable boronic acid in the presence of a palladium catalyst and a base. The choice of ligand is crucial for the efficiency of the coupling, with bulky, electron-rich phosphines often providing the best results. nih.gov

| Palladium Precatalyst | Ligand | Base | Solvent | Substrates | Ref |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 3-chloroindazole, 5-indole boronic acid | nih.gov |

| P1-xantphos | Xantphos | Cs₂CO₃ | Dioxane | 3-bromoquinoline, 3,5-dimethylisoxazole-4-boronic acid pinacol ester | nih.gov |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Water | 4- and 5-halo-1,2,3-triazoles, arylboronic acids | rsc.org |

Metal-Free and Mild Reaction Conditions

While transition metal catalysis is powerful, the development of metal-free synthetic routes is a significant goal in green chemistry to avoid issues of metal toxicity and cost. Several metal-free methods for the synthesis of oxazoles and their analogues have been reported.

One approach involves the visible-light-induced three-component reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles to construct 2,4,5-trisubstituted oxazoles. rsc.orgrsc.org This catalyst- and additive-free transformation proceeds with high efficiency and broad substrate scope. rsc.orgrsc.org

Another strategy is the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids and activated methyl isocyanides using a stable triflylpyridinium reagent for in situ activation of the carboxylic acid. nih.gov This method avoids the need for pre-formed activated carboxylic acid derivatives and often proceeds under mild conditions. nih.gov

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, increasing yields, and improving product purity. nih.govnih.gov The rapid heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes.

For the synthesis of isoxazole (B147169) derivatives, microwave-assisted 1,3-dipolar cycloaddition reactions between in situ generated nitrile oxides and alkynes have been shown to be highly effective. nih.gov This method often proceeds without a catalyst and provides 3,5-disubstituted isoxazoles regioselectively in moderate yields with significantly shorter reaction times compared to conventional heating. nih.gov

In the synthesis of other heterocyclic systems like 1,3,4-oxadiazoles, microwave irradiation has been successfully employed in solvent-free conditions or with minimal solvent, further enhancing the green credentials of the synthesis. nih.gov For example, the condensation of isoniazid (B1672263) with aromatic aldehydes can be achieved in minutes under microwave irradiation, compared to several hours with conventional heating. nih.gov These principles can be applied to the synthesis of this compound analogues, potentially leading to more efficient and environmentally friendly processes.

| Reaction Type | Reactants | Conditions | Product | Ref |

| 1,3-Dipolar Cycloaddition | Aldehydes, Hydroxylamine, Alkynes | Microwave, Uncatalyzed | 3,5-disubstituted isoxazoles | nih.gov |

| Condensation | Isoniazid, Aromatic Aldehyde | Microwave, DMF (drops) | 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole | nih.gov |

| Cyclization | 2-aminophenol, benzaldehyde, phenacyl bromide | Microwave, Cs₂CO₃, aq. ethanol | 3,4-dihydro-2H-benzo[b] nih.govdntb.gov.uaoxazines | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 3,4 Dimethyl 1,2 Oxazole

Electrophilic Aromatic Substitution on the 1,2-Oxazole Ring System

The 1,2-oxazole (isoxazole) ring is generally considered an electron-deficient heterocyclic system, which typically deactivates it towards electrophilic aromatic substitution. In unsubstituted isoxazole (B147169), electrophilic attack is favored at the C-4 position. However, in 5-Chloro-3,4-dimethyl-1,2-oxazole, the C-4 position is already occupied by a methyl group.

The electronic nature of the substituents further influences the ring's reactivity. The methyl groups at C-3 and C-4 are electron-donating, which would typically activate the ring towards electrophilic attack. Conversely, the chlorine atom at C-5 is an electron-withdrawing group, and the ring nitrogen atom also exerts an electron-withdrawing effect, both of which decrease the electron density of the ring system and thus its propensity to react with electrophiles. The combination of a blocked C-4 position and the presence of deactivating groups renders this compound highly unreactive towards common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions under standard conditions.

Nucleophilic Reactions at the Oxazole (B20620) Ring Carbon Atoms, particularly at C-5

The C-5 position of the this compound is the most electrophilic carbon atom in the ring. This is due to the cumulative electron-withdrawing effects of the adjacent oxygen and nitrogen atoms, as well as the chlorine substituent. Consequently, this position is susceptible to attack by nucleophiles. The primary nucleophilic reaction at the C-5 position is the displacement of the chloride ion, which is a good leaving group. This reactivity is a cornerstone of the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups.

Reactivity Profiles of the Chlorine Substituent at C-5

The chlorine atom at the C-5 position is the most reactive site for transformations in this compound, primarily through displacement and cross-coupling reactions.

Displacement Reactions with Various Nucleophiles (N-, O-, S-nucleophiles)

The C-5 chlorine atom can be readily displaced by a variety of nucleophiles. This allows for the synthesis of a diverse range of 5-substituted-3,4-dimethyl-1,2-oxazoles.

Nitrogen Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing nucleophiles, can displace the C-5 chlorine to form 5-amino-1,2-oxazole derivatives. For instance, the reaction of 5-chloroisoxazoles with morpholine (B109124) can yield the corresponding 5-morpholinoisoxazole. nih.gov These reactions often proceed under thermal conditions or with the assistance of a base.

Oxygen Nucleophiles: Alkoxides and hydroxides can react with this compound to furnish 5-alkoxy or 5-hydroxy derivatives, respectively. The synthesis of 5-alkoxy substituted oxazoles is of particular interest as some of these compounds serve as precursors for Vitamin B6. google.com

Sulfur Nucleophiles: Thiolates can also displace the chlorine atom to afford 5-thio-substituted 1,2-oxazoles.

The following table summarizes representative nucleophilic displacement reactions at the C-5 position of chloroisoxazoles.

| Nucleophile Category | Specific Nucleophile | Product Type | Reference |

| Nitrogen Nucleophiles | Morpholine | 5-Morpholinoisoxazole | nih.gov |

| Primary and Secondary Amines | 5-Amino-1,2-oxazoles | nih.govnih.gov | |

| Oxygen Nucleophiles | Alcohols/Alkoxides | 5-Alkoxy-1,2-oxazoles | google.comnih.gov |

| Sulfur Nucleophiles | Thiols/Thiolates | 5-Thio-1,2-oxazoles | nih.gov |

Cross-Coupling Methodologies for C-Cl Bond Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Cl bond in this compound can be functionalized using these methods, although it is generally less reactive than the corresponding C-Br or C-I bonds.

Suzuki-Miyaura Coupling: This reaction pairs the chloro-isoxazole with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. organic-chemistry.orglibretexts.org This methodology could be applied to synthesize 5-aryl- or 5-vinyl-3,4-dimethyl-1,2-oxazoles, which are valuable building blocks in medicinal chemistry. rsc.orgyoutube.com

Heck-Mizoroki Reaction: The Heck reaction couples the chloro-isoxazole with an alkene in the presence of a palladium catalyst and a base to introduce a substituted vinyl group at the C-5 position. organic-chemistry.orgwikipedia.orgyoutube.com

Sonogashira Coupling: This coupling reaction involves a terminal alkyne and the chloro-isoxazole, catalyzed by palladium and a copper co-catalyst, to yield a 5-alkynyl-1,2-oxazole. organic-chemistry.orgwikipedia.orglibretexts.org Such compounds are useful intermediates for the synthesis of more complex heterocyclic systems. While triflates are often more reactive in Sonogashira couplings of oxazoles, the use of appropriate ligands and reaction conditions can facilitate the reaction with chloro-substrates. nih.gov

The table below outlines the potential cross-coupling reactions for the functionalization of the C-5 position.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst + Base | 5-Aryl/vinyl-1,2-oxazole | organic-chemistry.orgrsc.org |

| Heck-Mizoroki | Alkene | Pd catalyst + Base | 5-Vinyl-1,2-oxazole | organic-chemistry.orgwikipedia.org |

| Sonogashira | Terminal alkyne | Pd catalyst + Cu(I) cocatalyst + Base | 5-Alkynyl-1,2-oxazole | organic-chemistry.orgwikipedia.org |

Reactions Involving the Methyl Groups at C-3 and C-4 (e.g., Oxidation, Functionalization)

The methyl groups at the C-3 and C-4 positions of the isoxazole ring are potential sites for functionalization, analogous to benzylic positions.

Oxidation: These methyl groups can potentially be oxidized to various oxidation states. For instance, under controlled conditions with oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ceric ammonium (B1175870) nitrate (B79036) (CAN), they could be converted to hydroxymethyl, formyl, or carboxyl groups. chemspider.com The oxidation of a methyl group on a related heterocyclic system to a carboxylic acid has been reported. chemspider.com

Halogenation: Radical halogenation, for example with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, could introduce a halogen atom onto the methyl groups, forming halomethyl-isoxazoles. These intermediates are then valuable for further nucleophilic substitution reactions.

The following table presents possible functionalization reactions of the methyl groups.

| Reaction Type | Reagent | Potential Product | Reference |

| Oxidation to Carboxylic Acid | KMnO₄ | 3,4-Dimethyl-1,2-oxazole-3/4-carboxylic acid | chemspider.com |

| Halogenation | N-Bromosuccinimide (NBS) | 3/4-(Bromomethyl)-5-chloro-4/3-methyl-1,2-oxazole | orgsyn.org |

| Oxidation to Aldehyde | Mild oxidizing agents | 5-Chloro-4-methyl-1,2-oxazole-3-carbaldehyde | acs.orgnih.gov |

Ring Transformations and Rearrangements of 1,2-Oxazole Derivatives

A significant reaction of 5-chloroisoxazoles is their rearrangement to 2H-azirine-2-carbonyl chlorides. This transformation is catalyzed by iron(II) chloride (FeCl₂) and involves a fascinating ring-opening and ring-closing cascade. nih.govnih.gov The resulting highly strained azirine derivatives are reactive intermediates that can be trapped in situ with various nucleophiles. For example, reaction with amines, alcohols, or thiols leads to the formation of amides, esters, or thioesters of 2H-azirine-2-carboxylic acid, respectively. nih.govnih.gov This rearrangement provides a powerful synthetic route to a class of compounds that are otherwise difficult to access.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 3,4 Dimethyl 1,2 Oxazole

Vibrational Spectroscopy (Infrared, Raman, Far-Infrared, Near-Infrared) for Functional Group Analysis and Polymorphism

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. The analysis of 5-Chloro-3,4-dimethyl-1,2-oxazole would reveal characteristic vibrational modes corresponding to its specific structural features.

The IR and Raman spectra are expected to display several key bands. High-frequency stretching vibrations of the C-H bonds in the two methyl groups would appear in the 2900-3000 cm⁻¹ region. The stretching vibration of the C=N double bond within the oxazole (B20620) ring typically occurs in the 1600-1680 cm⁻¹ range. The N-O bond stretching is expected to produce a signal between 1300-1450 cm⁻¹, while the C-O-N stretching and deformation vibrations would contribute to the fingerprint region of the spectrum. The C-Cl stretching vibration is anticipated to be found in the lower frequency region, typically between 600-800 cm⁻¹, a range that can be more precisely examined using Far-Infrared (Far-IR) spectroscopy.

Near-Infrared (NIR) spectroscopy could be employed to investigate overtone and combination bands, which can be particularly useful for process monitoring and quantitative analysis.

Furthermore, these spectroscopic techniques are invaluable for studying polymorphism, the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of this compound would exhibit distinct IR and Raman spectra due to differences in their crystal lattice and intermolecular interactions. By comparing the spectra of different batches or crystallization conditions, one could identify and characterize any polymorphic forms. However, specific experimental spectra for this compound are not widely available in published literature.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |

| C-H (Methyl) | Stretching | 2900 - 3000 |

| C=N (Oxazole Ring) | Stretching | 1600 - 1680 |

| N-O (Oxazole Ring) | Stretching | 1300 - 1450 |

| C-Cl | Stretching | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

In the ¹H NMR spectrum, two distinct singlets are expected. These signals would correspond to the protons of the two methyl groups at positions C3 and C4 of the oxazole ring. The different chemical environments of these two groups would result in separate resonances, and the integration of these signals would show a 3:3 proton ratio.

The ¹³C NMR spectrum would complement the proton data by showing five distinct signals, accounting for every carbon atom in the molecule. Two signals would appear in the aliphatic region, corresponding to the two methyl carbons. The remaining three signals would be in the aromatic/heteroaromatic region, representing the three carbons of the oxazole ring (C3, C4, and C5). The carbon atom bonded to the electronegative chlorine atom (C5) would likely be the most downfield-shifted among the ring carbons. While specific chemical shift data is not publicly available, the number and type of signals would be key to confirming the proposed structure. bldpharm.com

Table 2: Predicted NMR Signals for this compound

| Nucleus | Predicted Signal Type | Corresponding Moiety |

| ¹H | Singlet | C3-Methyl Protons |

| ¹H | Singlet | C4-Methyl Protons |

| ¹³C | Signal | C3-Methyl Carbon |

| ¹³C | Signal | C4-Methyl Carbon |

| ¹³C | Signal | C3 Ring Carbon |

| ¹³C | Signal | C4 Ring Carbon |

| ¹³C | Signal | C5 Ring Carbon (bonded to Cl) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about a molecule's mass and, by extension, its elemental composition. The technique also reveals fragmentation patterns that offer structural clues. For this compound (C₅H₆ClNO), the monoisotopic mass is 131.0138 Da. uni.lu

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by measuring the exact mass of the molecular ion. The presence of a chlorine atom would be readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.

Electron ionization (EI) would induce fragmentation, providing insight into the molecule's stability and connectivity. Likely fragmentation pathways would include the loss of the chlorine radical (Cl•), a methyl radical (CH₃•), or cleavage of the N-O bond, which is often a weak point in oxazole rings. Analysis of these fragment ions helps to piece together the molecular structure. While experimental mass spectra are not available, predicted collision cross-section (CCS) data for various adducts have been calculated, which can be useful for advanced MS techniques like ion mobility-mass spectrometry. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 132.02108 |

| [M+Na]⁺ | 154.00302 |

| [M-H]⁻ | 130.00652 |

| [M]⁺ | 131.01325 |

Data sourced from predicted values. uni.lu

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles of this compound.

A successful single-crystal X-ray diffraction experiment would confirm the planarity of the 1,2-oxazole ring and the specific positions of the chloro and dimethyl substituents. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as C-H···N, C-H···O, or C-H···Cl hydrogen bonds, which govern the material's bulk properties. To date, the crystal structure of this compound has not been deposited in public crystallographic databases.

Computational Chemistry and Theoretical Studies of 5 Chloro 3,4 Dimethyl 1,2 Oxazole

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for 5-Chloro-3,4-dimethyl-1,2-oxazole is not available. This analysis is crucial for predicting the chemical reactivity and kinetic stability of a molecule.

There are no published data on the charge distribution within the this compound molecule, such as Mulliken charges. This information would help in understanding the electrostatic potential and the nature of atomic interactions within the molecule.

A Molecular Electrostatic Potential (MEP) map for this compound, which would identify the electron-rich and electron-poor regions of the molecule and predict sites for electrophilic and nucleophilic attack, has not been found in the literature.

Quantum Chemical Descriptors and Reactivity Predictions (e.g., Chemical Hardness, Electrophilicity Index)

The calculation and analysis of quantum chemical descriptors like chemical hardness, softness, and the electrophilicity index for this compound have not been reported. These descriptors are valuable for quantitatively predicting the global reactivity of a molecule.

Investigation of Intermolecular Interactions via Hirshfeld Surface Analysis and 2D Fingerprint Plots

A Hirshfeld surface analysis, which is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice, has not been performed on this compound. Consequently, 2D fingerprint plots that decompose these interactions into specific contact types are also unavailable.

Reaction Mechanism Elucidation through Computational Modeling

There are no computational studies in the available literature that elucidate the reaction mechanisms involving this compound. Such studies would provide valuable information on the transition states and energy barriers of its potential chemical transformations.

Structure Activity Relationship Sar Studies of 5 Chloro 3,4 Dimethyl 1,2 Oxazole Derivatives

Influence of Halogen Substituents on Biological Activity Profiles

The nature and position of halogen substituents on isoxazole (B147169) derivatives and their associated aromatic rings play a pivotal role in defining their biological activity. Halogens can modulate factors such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect target binding and pharmacokinetic properties. nih.gov

Research on various heterocyclic compounds, including isoxazoles, has shown that the type of halogen can significantly alter efficacy. For instance, in a series of sulfur-containing flavonoids, antibacterial activity against both Gram-positive and Gram-negative bacteria was enhanced with increasing size of the halogen, from fluorine to iodine. nih.gov This suggests that atomic size and polarizability, rather than just electronegativity, can be the dominant factors influencing potency. nih.gov

In the context of isoxazole derivatives specifically, halogen substitution has been shown to be critical for cytotoxic activity. One study found that an ortho-substituted bromo-isoxazole derivative demonstrated more valuable cytotoxic effects against cancer cell lines compared to other halogenated analogues. rsc.org Similarly, studies on 1,3,4-oxadiazole (B1194373) derivatives, which share some structural similarities with isoxazoles, indicate that the presence of a halogen, particularly chlorine, on an associated phenyl ring often enhances antibacterial activity. nih.gov In some cases, the introduction of a bromine atom into a benzoxazole (B165842) ring, another related heterocyclic system, resulted in a significant increase in antifungal activity. nih.gov These findings underscore a general trend where strategic placement of specific halogens can be a powerful tool for optimizing the biological profile of isoxazole-based compounds.

| Scaffold/Derivative Class | Halogen Substituent | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Sulfur-containing Flavonoids | F, Cl, Br, I | Antibacterial activity increased with halogen size (I > Br > Cl > F), suggesting size is a key factor. nih.gov | nih.gov |

| Isoxazole derivatives | Bromo (ortho-substituted) | Demonstrated valuable cytotoxic effects compared to other halogen analogues. rsc.org | rsc.org |

| 1,3,4-Oxadiazole derivatives | Chlorine | Substitution on an additional aryl ring often enhances antibacterial activity. nih.gov | nih.gov |

| Benzoxazolylalanine derivatives | Bromine | Introduction of a bromine atom increased antifungal activity. nih.gov | nih.gov |

Role of Alkyl Substituents in Modulating Molecular Interactions

Alkyl groups, such as the methyl groups at the C3 and C4 positions of the parent compound, are fundamental in modulating molecular interactions that govern a drug's efficacy. omicsonline.org These substituents primarily influence a molecule's lipophilicity, steric profile, and metabolic stability. omicsonline.org

Furthermore, alkyl groups can act as metabolic shields, protecting more susceptible parts of the molecule from enzymatic degradation and thereby prolonging the drug's half-life in the body. omicsonline.org However, the introduction of bulky alkyl groups can also create steric hindrance, potentially preventing the molecule from accessing the binding site, which would decrease its activity. The SAR for alkyl substituents is therefore a careful balance between improving hydrophobic interactions and avoiding negative steric clashes.

| Property Influenced by Alkyl Groups | Mechanism of Action | Potential Outcome | Reference |

|---|---|---|---|

| Lipophilicity | The hydrophobic nature of alkyl groups increases the overall lipid solubility of the molecule. | Enhanced ability to cross cell membranes, potentially increasing bioavailability. omicsonline.org | omicsonline.org |

| Binding Affinity | Alkyl groups form hydrophobic and van der Waals interactions with residues in the target's binding pocket. | Modulating alkyl group size and position can optimize drug-receptor fit and improve efficacy. omicsonline.org | omicsonline.org |

| Metabolic Stability | Alkyl groups can sterically hinder access of metabolic enzymes to the drug molecule. | Increased half-life and duration of action. omicsonline.org | omicsonline.org |

| Steric Effects | The size and position of alkyl groups can physically block or facilitate binding to a target. | Can either enhance selectivity and potency or cause loss of activity due to steric hindrance. omicsonline.org | omicsonline.org |

Pharmacophore Identification and Optimization for Targeted Applications

A pharmacophore is an abstract representation of the key molecular interaction features—such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups—that are essential for a molecule to bind to a specific biological target and elicit a response. dovepress.comnih.gov The isoxazole ring itself is considered a valuable pharmacophore due to its unique electronic properties and its ability to participate in various non-covalent interactions. researchgate.net

For derivatives of 5-Chloro-3,4-dimethyl-1,2-oxazole, the pharmacophore model would include several key features:

Hydrophobic Regions: The two methyl groups at the C3 and C4 positions create a distinct hydrophobic area that can interact with nonpolar pockets in a receptor.

Hydrogen Bond Acceptors: The nitrogen and oxygen atoms of the isoxazole ring are potential hydrogen bond acceptors, which is a critical feature for anchoring the molecule within a binding site.

Halogen Bond Donor: The chlorine atom at the C5 position can act as a halogen bond donor, a specific type of non-covalent interaction that is increasingly recognized in drug design.

Pharmacophore modeling is widely used in virtual screening to identify new compounds and for lead optimization to enhance the potency of existing ones. dovepress.com For example, in the development of inhibitors for bacterial serine acetyltransferase, the isoxazole-3-carboxylic acid core was identified as a crucial element. nih.gov When this core was replaced with a pyridine (B92270) ring, a complete loss of affinity for the target enzyme was observed, confirming the essential role of the isoxazole moiety in the pharmacophore. nih.gov Optimization involves modifying the substituents on this core scaffold to better match the interaction points of the target, thereby improving binding affinity and selectivity for targeted applications like enzyme inhibition or receptor modulation. dovepress.comnih.gov

Impact of Ring Modifications and Fusion on SAR (e.g., Isomers, Fused Systems)

Fused Systems: The formation of fused heterocycles from isoxazoles is a common strategy to develop new therapeutic agents. rsc.org For example, fusing a pyrimidine (B1678525) ring to an oxazole (B20620) scaffold creates oxazolo[5,4-d]pyrimidines. nih.gov These compounds are structurally similar to purine (B94841) bases and can act as antimetabolites, with some derivatives showing potent anticancer activity by inhibiting targets like vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov The fusion creates a larger, more rigid planar system that can engage in different pi-stacking and hydrogen bonding interactions compared to the parent isoxazole.

Isomers and Ring Transformations: The arrangement of atoms within the ring is also critical. Isomers of the parent compound, such as those with different substitution patterns on the isoxazole ring (e.g., 4-chloro vs. 5-chloro), can exhibit vastly different activities due to altered electronic distribution and steric profiles. reddit.com Furthermore, the isoxazole ring itself can be chemically transformed. Under metal catalysis, certain 5-substituted isoxazoles can undergo rearrangement to form 2H-azirine derivatives, which are valuable building blocks for other nitrogen-containing heterocycles. organic-chemistry.org This demonstrates that the isoxazole ring can serve not only as a stable core but also as a reactive intermediate for generating further molecular diversity.

| Modification Type | Example | Impact on SAR | Reference |

|---|---|---|---|

| Ring Fusion | Oxazolo[5,4-d]pyrimidine | Creates purine analogues that can act as antimetabolites; derivatives show anticancer activity via VEGFR-2 inhibition. nih.gov | nih.gov |

| Ring Fusion | Isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles | Resulted in compounds with potent anticancer activity against multiple human cancer cell lines. nih.gov | nih.gov |

| Ring Isomerization | Isomerization of 5-alkoxyisoxazoles | Forms 2H-azirine derivatives, which are reactive intermediates for synthesizing other heterocycles. organic-chemistry.org | organic-chemistry.org |

| Core Replacement | Replacing isoxazole-3-carboxylic acid with pyridine | Led to a complete loss of affinity for the target enzyme, serine acetyltransferase. nih.gov | nih.gov |

Advanced Applications and Future Research Directions in Organic Synthesis

5-Chloro-3,4-dimethyl-1,2-oxazole as a Versatile Synthetic Building Block

The potential of this compound as a multifaceted building block in organic synthesis is an area that remains largely unexplored. The inherent reactivity of the chloro-substituted oxazole (B20620) ring suggests it could serve as a key intermediate in the formation of more complex molecular architectures.

Construction of Complex Polyheterocyclic Systems

There is currently a lack of specific published examples demonstrating the use of this compound in the construction of complex polyheterocyclic systems. In principle, the chlorine atom at the 5-position could act as a leaving group in cross-coupling reactions, enabling the fusion of other heterocyclic rings onto the oxazole core. However, detailed studies or specific reaction conditions for such transformations involving this compound have not been reported.

Precursor in C-C, C-O, C-N, and C-S Bond Formations

Integration into Functional Organic Materials

The integration of this compound into functional organic materials is another area where research has not been extensively documented. The electronic properties and structural rigidity of the oxazole ring are features that are often exploited in the design of new materials.

Precursors for Advanced Organic Electronic Materials

No specific studies have been found that utilize this compound as a precursor for advanced organic electronic materials. The development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) often relies on heterocyclic compounds, but the role of this specific chloro-dimethyl-oxazole derivative in this field is yet to be established.

Role in Supramolecular Assemblies

The potential for this compound to participate in the formation of supramolecular assemblies through non-covalent interactions like halogen bonding or hydrogen bonding has not been investigated in detail. Such interactions are fundamental to the design of crystal engineering and functional supramolecular materials.

Emerging Synthetic Strategies and Methodological Advancements

There are no emerging synthetic strategies or significant methodological advancements that specifically report the use or synthesis of this compound in the current scientific literature. General advancements in oxazole synthesis continue to be developed, but these have not been specifically applied to this compound in published research.

Prospects for Rational Design of Novel Oxazole-Based Scaffolds

The rational design of new chemical entities with desired properties hinges on the ability to strategically modify a core structure. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, offers multiple points for functionalization, making it an attractive template for creating diverse molecular architectures. semanticscholar.org The pursuit of novel oxazole-based scaffolds is driven by the need for compounds with enhanced biological activity, improved pharmacokinetic profiles, and reduced toxicity. nih.gov

The Role of this compound as a Precursor

This compound presents a unique starting point for the synthesis of novel derivatives. The chloro-substituent at the 5-position serves as a versatile chemical handle, amenable to a variety of synthetic transformations. This allows for the introduction of diverse functional groups, thereby enabling the exploration of a broad chemical space. Concurrently, the methyl groups at the 3- and 4-positions can influence the steric and electronic properties of the resulting molecules, which can be crucial for modulating their interaction with biological targets. otterbein.edu

Strategic Functionalization via Cross-Coupling Reactions

One of the most powerful strategies for the functionalization of halogenated heterocycles is through transition-metal-catalyzed cross-coupling reactions. youtube.comyoutube.com The chlorine atom on the this compound ring can be readily displaced by a wide range of substituents using established catalytic systems. This opens up a plethora of possibilities for creating novel scaffolds.

For instance, Suzuki-Miyaura coupling would allow for the introduction of various aryl and heteroaryl moieties, leading to the synthesis of biaryl and hetero-biaryl structures. These motifs are prevalent in many pharmaceutical agents. Similarly, Sonogashira coupling could be employed to install alkyne functionalities, which are valuable for further "click chemistry" modifications or for their role in modulating molecular rigidity. chemrxiv.org The Buchwald-Hartwig amination offers a direct route to introduce nitrogen-based nucleophiles, leading to the formation of amino-oxazole derivatives, which are of significant interest in medicinal chemistry. youtube.com

The following table illustrates potential cross-coupling reactions that could be applied to this compound:

| Cross-Coupling Reaction | Reagent | Potential Introduced Moiety |

| Suzuki-Miyaura | Arylboronic acid/ester | Aryl, Heteroaryl |

| Sonogashira | Terminal alkyne | Alkynyl |

| Buchwald-Hartwig | Amine, Amide | Amino, Amido |

| Stille | Organostannane | Alkyl, Aryl, Vinyl |

| Negishi | Organozinc reagent | Alkyl, Aryl |

These reactions provide a modular approach to building complexity and diversity from a simple starting material, a key principle in modern drug discovery. nih.gov

Influence of Dimethyl Substitution

The presence of methyl groups at the C3 and C4 positions of the oxazole ring is not merely a passive feature. These substituents can exert significant steric and electronic effects that can be strategically exploited in rational drug design. otterbein.edu

From a steric perspective, the dimethyl groups can shield the oxazole ring and its substituents from metabolic degradation, potentially enhancing the in vivo stability of the resulting compounds. otterbein.edu This steric hindrance can also influence the conformational preferences of the molecule, which can be critical for achieving high-affinity binding to a biological target. otterbein.edu

Electronically, the methyl groups are electron-donating, which can modulate the reactivity of the oxazole ring and the attached functional groups. This can influence the pKa of the molecule and its ability to participate in hydrogen bonding and other non-covalent interactions, which are fundamental to drug-receptor binding. semanticscholar.org

Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to optimize lead compounds. cambridgemedchemconsulting.com The this compound scaffold itself can be considered as a potential bioisostere for other chemical groups in known active molecules. For example, the oxazole ring can mimic the structural and electronic properties of amide or ester functionalities, while offering improved metabolic stability. nih.govlookchem.com

Furthermore, the chloro and dimethyl substituents can be subjected to bioisosteric replacements to fine-tune the properties of the resulting scaffolds. For instance, the chloro group could be replaced with a trifluoromethyl group to enhance metabolic stability and lipophilicity. The methyl groups could be replaced with other small alkyl groups or cyclopropyl (B3062369) rings to subtly alter the steric profile and conformational flexibility.

The table below provides some potential bioisosteric replacements for the functional groups on this compound:

| Original Group | Potential Bioisosteric Replacement | Potential Effect |

| Chloro | -CF3, -CN, -OCH3 | Altered electronics, lipophilicity, and metabolic stability |

| Methyl | Ethyl, Isopropyl, Cyclopropyl | Modified steric bulk and lipophilicity |

Computational Approaches in Scaffold Design

The rational design of novel oxazole-based scaffolds is increasingly being guided by computational chemistry. Molecular modeling techniques can be used to predict the three-dimensional structure of potential derivatives and to simulate their interactions with biological targets. This in silico approach allows for the prioritization of synthetic targets, saving time and resources.

By employing computational methods, researchers can explore a vast virtual library of compounds derived from this compound and select those with the most promising predicted activity and pharmacokinetic properties for synthesis and experimental evaluation.

常见问题

Q. What are the established synthetic routes for 5-Chloro-3,4-dimethyl-1,2-oxazole, and how can reaction conditions be optimized?

Q. How can the structural identity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze and spectra for characteristic oxazole ring signals (e.g., deshielded protons at δ 6.5–8.0 ppm) and methyl/chloro substituents .

- X-ray crystallography : Use SHELXL () for structure refinement. For example, resolve bond lengths (C-Cl ~1.73 Å, C-C in oxazole ring ~1.39 Å) and angles using high-resolution data . Cross-validate with PLATON () to check for twinning or disorder .

Advanced Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。